molecular formula C17H28N2 B1425378 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine CAS No. 1480723-09-8

3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

Cat. No. B1425378
M. Wt: 260.4 g/mol
InChI Key: HNMXPIBGDPNBHL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).


Scientific Research Applications

Pharmacological Evaluation

  • Kumar et al. (2017) synthesized a series of novel derivatives of 4-methyl piperazine, including 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, and investigated their antidepressant and antianxiety activities in mice. The compounds showed significant activity in Porsolt’s behavioral despair test and the plus maze method, indicating potential pharmacological applications (Kumar et al., 2017).

Opioid Receptor Antagonism

  • Carroll et al. (2010) reported that certain 4-(3-phenylpropyl)piperazine derivatives, related to 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, act as pure opioid receptor antagonists. These compounds, including N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, demonstrated high potency at opioid receptors (Carroll et al., 2010).

Dopamine Uptake Inhibition

  • Ironside et al. (2002) described the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, which includes the 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine structure. This research underlines the compound's significance in the context of therapeutic agents for conditions related to dopamine uptake (Ironside et al., 2002).

Antagonism of Melanocortin-4 Receptor

  • Chen et al. (2007) identified a potent and selective antagonist of the melanocortin-4 receptor, a piperazine derivative, suggesting potential applications in treating conditions like cachexia (Chen et al., 2007).

Development of Long-acting Therapeutic Agents

  • Hsin et al. (2002) synthesized hydroxylated derivatives of 4-(3-phenylpropyl)piperazine (related to the compound of interest) for treating cocaine abuse. These compounds showed selective binding to dopamine and serotonin transporters, indicating their potential in long-acting treatments (Hsin et al., 2002).

Anticancer Activity

  • Jiang et al. (2007) studied the metabolism of a novel 4-methyl-piperazine derivative in rats, which exhibited significant anticancer activity and low toxicity, indicating potential applications in cancer therapy (Jiang et al., 2007).

Safety And Hazards

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Future Directions

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For a specific compound, these details can be found in scientific literature, databases, and textbooks. Please consult a professional chemist or a trusted source for specific information.


properties

IUPAC Name

3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-15(2)13-17-14-19(12-10-18-17)11-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMXPIBGDPNBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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